An In-depth Technical Guide to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one: Core Properties and Scientific Context
An In-depth Technical Guide to 6-Chloro-7-isopropyl-7H-purin-8(9H)-one: Core Properties and Scientific Context
This guide provides a comprehensive technical overview of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, a substituted purine derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with insights into its synthesis, potential biological significance, and analytical characterization. Given the limited direct literature on this specific molecule, this guide establishes a robust framework of its core properties by drawing upon well-established knowledge of analogous purine structures.
Molecular Identity and Physicochemical Characteristics
6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a purine derivative featuring a chlorine atom at the C6 position, an isopropyl group at the N7 position, and a carbonyl group at the C8 position. These substitutions are pivotal in defining its chemical reactivity and potential biological interactions.
Core Identifiers
| Property | Value | Source |
| IUPAC Name | 6-Chloro-7-isopropyl-7,9-dihydro-8H-purin-8-one | N/A |
| CAS Number | 1226804-22-3 | N/A |
| Molecular Formula | C₈H₉ClN₄O | N/A |
| Molecular Weight | 212.64 g/mol | N/A |
| Canonical SMILES | CC(C)N1C2=C(C(=O)N1)N=CN=C2Cl | N/A |
Predicted Physicochemical Properties
The physicochemical properties of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one are predicted based on its structural motifs. The purine core, a heterocyclic aromatic system, imparts a degree of planarity and potential for π-π stacking interactions. The presence of heteroatoms (nitrogen and oxygen) allows for hydrogen bonding, influencing its solubility and melting point. The isopropyl group adds lipophilicity, while the chloro- and oxo- groups are electron-withdrawing.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Melting Point | Moderately high | Purine derivatives often have high melting points due to intermolecular hydrogen bonding and stacking interactions. For example, 6-chloropurine has a decomposition temperature around 178-180 °C. The presence of the isopropyl group may slightly lower the melting point compared to unsubstituted analogs due to steric hindrance disrupting crystal packing. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The purine core with its hydrogen bond donors and acceptors suggests some water solubility. However, the chloro and isopropyl groups increase its nonpolar character. 6-chloropurine is soluble in DMSO and dimethylformamide[1]. |
| pKa | Predicted acidic and basic centers | The purine ring system is amphoteric. The N1, N3, and N9 positions can be protonated (basic), while the N-H proton at N9 can be deprotonated (acidic). The electron-withdrawing chloro and oxo groups will influence the pKa values compared to unsubstituted purine. |
| Tautomerism | Exists predominantly in the 8-oxo form | Purin-8-ones predominantly exist in the oxo tautomeric form rather than the 8-hydroxy form in aqueous solutions. This is a well-established principle for related heterocyclic systems[2]. |
Synthesis and Reactivity
The synthesis of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established purine chemistry.
Postulated Synthetic Pathway
A logical approach would involve the construction of the substituted purine ring system, followed by chlorination. A potential starting material could be a 7-isopropyl-hypoxanthine derivative, which can then be chlorinated at the C6 position.
Key Reactions of the Purine Core
-
Chlorination of Hypoxanthine Analogs: A common method for the synthesis of 6-chloropurines is the treatment of the corresponding hypoxanthine with a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a tertiary amine catalyst[3][4].
-
Nucleophilic Aromatic Substitution at C6: The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups, making 6-chloropurines valuable synthetic intermediates[3][5]. For example, reaction with amines, thiols, or alkoxides can lead to the corresponding 6-substituted purine derivatives.
Experimental Protocol: General Synthesis of 6-Chloropurines from Hypoxanthine (Analogous Procedure)
This protocol describes a general method for the synthesis of 6-chloropurines, which could be adapted for the synthesis of the title compound from a suitable precursor.
Materials:
-
Hypoxanthine derivative
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline (or another tertiary amine)
-
Dry reaction vessel with reflux condenser
-
Ice
-
Ammonium hydroxide
-
Acetone (for extraction)
Procedure:
-
In a dry reaction vessel, combine the hypoxanthine derivative (1 equivalent) and N,N-dimethylaniline (catalytic amount).
-
Carefully add phosphoryl chloride (in excess, serving as both reagent and solvent).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC[4].
-
After the reaction is complete, cool the mixture and carefully pour it over crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of ammonium hydroxide to a pH of approximately 5-7.
-
The crude 6-chloropurine derivative will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water.
-
The product can be further purified by recrystallization or by leaching with a suitable organic solvent like hot acetone[3].
Spectroscopic and Analytical Characterization
The structural elucidation of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | - Aromatic proton singlet (C2-H)- Septet and doublet for the isopropyl group- Broad singlet for the N9-H proton | The C2 proton of the purine ring will appear as a singlet in the aromatic region. The isopropyl group will show a characteristic septet for the CH and a doublet for the two methyl groups. The N9-H proton signal is expected to be broad and may exchange with D₂O. |
| ¹³C NMR | - Signals for the purine ring carbons- Carbonyl carbon signal (C8)- Signals for the isopropyl group carbons | The carbon spectrum will show distinct signals for all eight carbons in the molecule. The C8 carbonyl carbon will be downfield. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) | The presence of a chlorine atom will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature. |
| Infrared (IR) | - N-H stretching vibrations- C=O stretching vibration (amide)- C=N and C=C stretching vibrations of the purine ring | The IR spectrum will show characteristic absorption bands for the N-H group, the carbonyl group of the purinone, and the aromatic purine ring system. |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and purification of purine derivatives.
-
Methodology: Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed for the separation of purines and their analogs[6][7][8].
-
Mobile Phase: A typical mobile phase would consist of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.
-
Detection: UV detection is highly suitable for purines due to their strong absorbance in the UV region (around 260-280 nm)[8].
Potential Biological and Medicinal Chemistry Context
Purine analogs are a cornerstone of medicinal chemistry, with numerous approved drugs and countless research compounds based on this scaffold. They are known to interact with a wide range of biological targets, primarily due to their structural similarity to endogenous purines, adenine and guanine.
Purine Analogs as Kinase Inhibitors
The purine scaffold is a "privileged structure" in kinase inhibitor design, as it can mimic the binding of ATP to the kinase active site[9][10]. The diverse substitution patterns on the purine ring allow for the fine-tuning of selectivity and potency against specific kinases. The substituents on 6-Chloro-7-isopropyl-7H-purin-8(9H)-one could potentially direct its binding to the active site of certain kinases.
Anticancer and Antiviral Potential
Many purine analogs exhibit anticancer and antiviral properties by interfering with nucleic acid synthesis or other cellular processes[11][12][13]. The incorporation of these analogs into DNA or RNA can lead to chain termination or dysfunction. 6-chloropurine itself has been investigated for its antitumor activities[12].
Structure-Activity Relationship (SAR) Considerations
-
C6-Chloro Group: This group is a key reactive handle for further chemical modification. Its replacement with various nucleophiles can lead to libraries of compounds for biological screening[5][14][15].
-
N7-Isopropyl Group: The isopropyl group at the N7 position will influence the molecule's lipophilicity and steric profile, which can affect its binding to biological targets and its pharmacokinetic properties.
-
C8-Oxo Group: The carbonyl group at C8 can participate in hydrogen bonding interactions within a protein's active site. The tautomeric equilibrium at this position is also a critical determinant of its biological activity[2].
Safety and Handling
While specific toxicity data for 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is not available, related chloropurines are known to be hazardous.
-
General Hazards: Based on analogs, this compound should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation.
-
Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion and Future Directions
6-Chloro-7-isopropyl-7H-purin-8(9H)-one represents a synthetically accessible purine derivative with potential for further chemical elaboration and biological investigation. While direct experimental data on this specific molecule is scarce, a strong foundation for its properties and reactivity can be established from the extensive knowledge of purine chemistry.
Future research on this compound would logically involve:
-
Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol and full spectroscopic characterization (NMR, MS, IR, and potentially X-ray crystallography).
-
Exploration of C6-Substitution: Utilizing the reactivity of the 6-chloro group to generate a library of derivatives with diverse functionalities.
-
Biological Screening: Evaluating the parent compound and its derivatives in a range of biological assays, particularly those focused on kinase inhibition and anticancer or antiviral activity.
This in-depth guide provides a solid starting point for any researcher or drug development professional interested in the chemistry and potential applications of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one.
References
-
A. Author et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. [Link]
- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S.
- CN102336755A - Chemical synthesis method of 6-chloropurine. (n.d.).
-
Wikipedia. (2023). Imidazole. [Link]
-
Montgomery, J. A., & Hewson, K. (1969). Analogs of 8-azainosine. Journal of Medicinal Chemistry, 12(3), 498–503. [Link]
-
Baresova, V., Krijt, J., Kmoch, S., & Zikanova, M. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PloS one, 13(12), e0208953. [Link]
-
Lazarowski, E. R., Boucher, R. C., & Harden, T. K. (2004). HPLC analysis of extracellular purine metabolism. ResearchGate. [Link]
-
Lizardo-Huerta, J. C., Sirjean, B., Verdier, L., Fournet, R., & Glaude, P. A. (2019). Thermal Decomposition of Chloropicrin. ResearchGate. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2015). Purine analogues as kinase inhibitors: a review. Recent patents on anti-cancer drug discovery, 10(3), 308–341. [Link]
-
Bergmann, F., Lichtenberg, D., & Neiman, Z. (1971). Tautomerism and ionisation of purin-8-one and its N-methyl derivatives. Journal of the Chemical Society C: Organic, 12, 1971-1976. [Link]
-
Reddy, P. V. N., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic letters, 12(20), 4686-4689. [Link]
-
Wierzchowski, J., et al. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. PloS one, 18(7), e0289196. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
-
Marek, R., & Sklenář, V. (2007). NMR studies of purines. ResearchGate. [Link]
-
Wang, L., et al. (2019). Dehydrochlorination behavior of polychloroprene during thermal degradation. Polymers, 11(10), 1645. [Link]
-
Reddy, P. V. N., et al. (2007). Microwave-Irradiated C6-Functionalization of 6-Chloropurine Nucleosides with Various Mild Nucleophiles under Solvent-Free Conditions. ChemInform, 38(42). [Link]
-
Makkar, H. P., & Becker, K. (1999). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of animal science, 77(12), 3193–3197. [Link]
-
MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
-
Lestari, M. L., & R, R. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]
-
Toporski, J., et al. (2017). Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability. Astrobiology, 17(3), 247-260. [Link]
-
Wikipedia. (2023). Purine. [Link]
-
Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2015). Purine analogues as kinase inhibitors: A review. ResearchGate. [Link]
-
Wierzchowski, J., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega, 8(27), 24393-24405. [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Barbatti, M., & Crespo-Otero, R. (2018). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]
-
Li, J., et al. (2010). Discovery of Novel Purine Derivatives With Potent and Selective Inhibitory Activity Against c-Src Tyrosine Kinase. Bioorganic & medicinal chemistry, 18(13), 4646-4655. [Link]
-
Wilkie, C. A., & Mtelela, C. (2000). Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene. e-Publications@Marquette. [Link]
-
Reddy, P. V. N., et al. (2012). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 5(3), 133-137. [Link]
-
ResearchGate. (n.d.). Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d) 13 C NMR. [Link]
-
Sanchis-Gomar, F., et al. (2019). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Metabolites, 9(10), 209. [Link]
-
Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Kumar, R., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3797. [Link]
-
Shahzadi, I., et al. (2022). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 13(8), 906-928. [Link]
-
Georgiev, M. I., et al. (2023). Hypecoum spp.—Chemistry and Biological Activity of Alkaloids. Plants, 12(18), 3302. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2012). Biological activities of purine analogues: a review. Journal of Pharmaceutical and Scientific Innovation, 1(2), 29-34. [Link]
-
Meyer, R. B., et al. (1979). 8-Phosphorus substituted isosteres of purine and deazapurines. Journal of heterocyclic chemistry, 16(7), 1375-1377. [Link]
-
Nedić, N., et al. (2022). Advanced Research on Biological Properties—A Study on the Activity of the Apis mellifera Antioxidant System and the Crystallographic and Spectroscopic Properties of 7-Diethylamino-4-hydroxycoumarin. Antioxidants, 11(10), 2022. [Link]
-
Sharma, P., et al. (2022). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC advances, 12(8), 4529-4555. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tautomerism and ionisation of purin-8-one and its N-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
